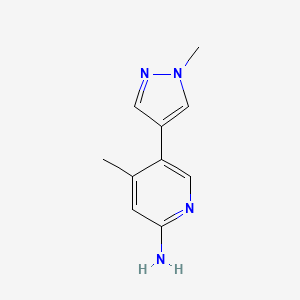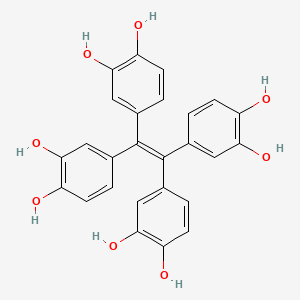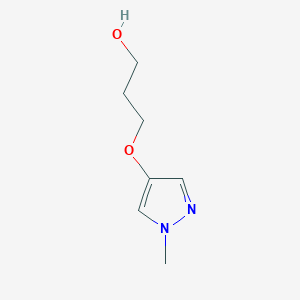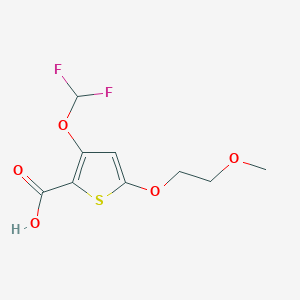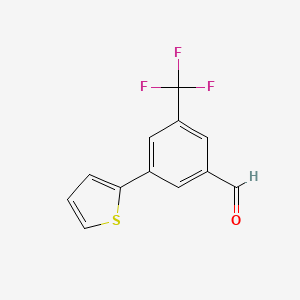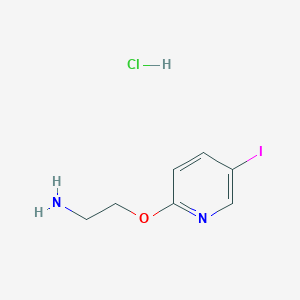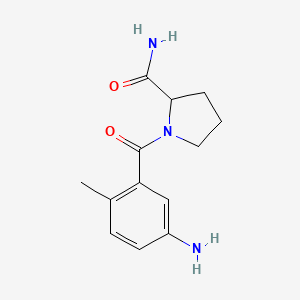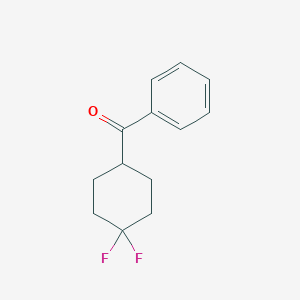
(4,4-Difluorocyclohexyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4-Difluorocyclohexyl)(phenyl)methanone is an organic compound that belongs to the class of methanones It is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms at the 4-position and a phenyl group attached to the carbonyl carbon
Métodos De Preparación
The synthesis of (4,4-Difluorocyclohexyl)(phenyl)methanone can be achieved through several routes. One common method involves the reaction of cyclohexanecarbonyl chloride with phenylmagnesium bromide in the presence of a catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction by dissolving the reactants and providing a medium for the reaction to occur .
Análisis De Reacciones Químicas
(4,4-Difluorocyclohexyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group can be achieved using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
(4,4-Difluorocyclohexyl)(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism by which (4,4-Difluorocyclohexyl)(phenyl)methanone exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites and preventing substrate access .
The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways. The compound’s fluorine atoms can enhance its binding affinity to target proteins, making it a potent modulator of biological activity .
Comparación Con Compuestos Similares
(4,4-Difluorocyclohexyl)(phenyl)methanone can be compared with other similar compounds, such as:
4,4-Difluorocyclohexanone: This compound lacks the phenyl group and has different reactivity and applications.
Bis(4-fluorophenyl)methanone: This compound has two fluorophenyl groups instead of a cyclohexyl ring, leading to different chemical properties and uses.
(4-Methylphenyl)(phenyl)methanone: This compound has a methyl group instead of fluorine atoms, resulting in different reactivity and applications.
Propiedades
Fórmula molecular |
C13H14F2O |
|---|---|
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
(4,4-difluorocyclohexyl)-phenylmethanone |
InChI |
InChI=1S/C13H14F2O/c14-13(15)8-6-11(7-9-13)12(16)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Clave InChI |
KTHDWLHWLHZLAP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C(=O)C2=CC=CC=C2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Hydroxy-7-(1-hydroxypropan-2-yl)-1-methyl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12076109.png)
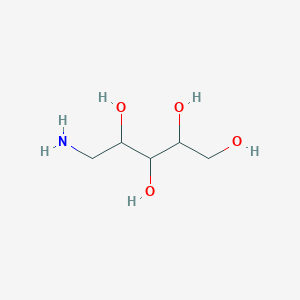
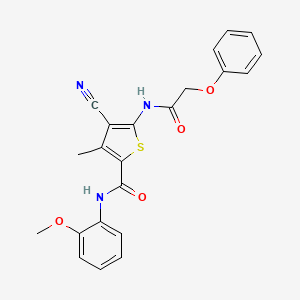

![9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12076124.png)
